1H-Benzimidazole, 6-bromo-2-cyclopropyl-
Description
The Benzimidazole (B57391) Heterocyclic System as a Significant Scaffold in Contemporary Chemical Research
The benzimidazole system, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, represents a cornerstone in the field of medicinal chemistry and materials science. mdpi.com Its structural similarity to naturally occurring purine (B94841) nucleotides allows for a wide range of biomolecular interactions, making it a "privileged scaffold" in drug design. This unique characteristic enables benzimidazole derivatives to interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion chelation. nih.gov
The versatility of the benzimidazole core is evident in its presence in numerous FDA-approved drugs with a broad spectrum of pharmacological activities. nih.gov This has spurred continuous research into the development of novel benzimidazole-based compounds with enhanced therapeutic properties.
Research Importance of Substituted Benzimidazole Derivatives
The strategic placement of various substituents on the benzimidazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. nih.gov Modifications at the N-1, C-2, and C-5/6 positions have been extensively explored to modulate the biological activity of the resulting derivatives. nih.gov These substitutions can influence factors such as solubility, bioavailability, and target specificity.
Research has demonstrated that substituted benzimidazoles exhibit a remarkable array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov For instance, certain derivatives have been identified as potent inhibitors of enzymes like human topoisomerase I, a key target in cancer therapy. nih.gov
Academic Rationale for the Focused Investigation of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-
The specific compound, 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, is of significant academic interest due to the unique combination of its substituents. The bromine atom at the 6-position and the cyclopropyl (B3062369) group at the 2-position are anticipated to confer distinct properties to the benzimidazole core.
The introduction of a halogen, such as bromine, at the 6-position is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. Bromine can act as a bulky group and participate in halogen bonding, potentially leading to improved binding affinity with biological targets.
The cyclopropyl group at the 2-position is particularly noteworthy. This small, strained ring system can introduce conformational rigidity and influence the electronic properties of the benzimidazole scaffold. Cyclopropyl-substituted heterocycles have been investigated for their potential as cytotoxic agents and enzyme inhibitors. rsc.org The unique stereoelectronic properties of the cyclopropyl ring can lead to novel interactions with biological macromolecules.
The synthesis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- can be conceptually approached through established benzimidazole synthesis methodologies. A plausible and widely utilized method is the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and an aldehyde. In this case, the reaction would involve 4-bromo-1,2-phenylenediamine and cyclopropanecarboxaldehyde. chemicalbook.commdpi.com This reaction, often carried out in the presence of an oxidizing agent like sodium metabisulfite (B1197395) or under acidic conditions, leads to the formation of the benzimidazole ring system. nih.govnih.gov
The starting material, 4-bromo-o-phenylenediamine, is commercially available and can be synthesized from o-phenylenediamine through a process of acetylation, followed by bromination and subsequent hydrolysis. chemicalbook.com Cyclopropanecarboxaldehyde is also a readily available reagent.
Table 1: Plausible Synthesis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-bromo-1,2-phenylenediamine, Cyclopropanecarboxaldehyde | Sodium metabisulfite, Ethanol/Water, Reflux | 1H-Benzimidazole, 6-bromo-2-cyclopropyl- |
The focused investigation of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- is driven by the potential for discovering novel biological activities arising from the synergistic effects of the bromo and cyclopropyl substituents. Research into this compound would likely involve its synthesis, full chemical characterization (including NMR, IR, and mass spectrometry), and subsequent evaluation in a variety of biological assays to explore its potential as an anticancer, antimicrobial, or enzyme inhibitory agent. The findings from such studies would contribute valuable data to the broader understanding of structure-activity relationships within the benzimidazole class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-1H-benzimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
InChI Key |
RDVLEMPZZVOHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole, 6 Bromo 2 Cyclopropyl
Single Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture
For a compound like 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, a single-crystal X-ray diffraction study would yield a detailed crystallographic information file (CIF). From this, a data table could be generated, typically including parameters such as:
Crystal system
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume of the unit cell (V)
Number of molecules per unit cell (Z)
Calculated density (ρ)
Final R-factor
Without experimental data, a representative data table for 1H-Benzimidazole, 6-bromo-2-cyclopropyl- cannot be constructed.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a sample. For an organic compound such as 1H-Benzimidazole, 6-bromo-2-cyclopropyl- (with the chemical formula C₁₀H₉BrN₂), this analysis would quantify the percentage of carbon (C), hydrogen (H), and nitrogen (N) present in a purified sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental makeup.
A typical data table for the elemental analysis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- would present the following:
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 48.22 | Data not available |
| Hydrogen (H) | 3.64 | Data not available |
| Nitrogen (N) | 11.24 | Data not available |
As no experimental results were found, the "Experimental (%)" column remains unpopulated.
Computational and Theoretical Investigations of 1h Benzimidazole, 6 Bromo 2 Cyclopropyl
Quantum Chemical Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. d-nb.info It is widely employed to predict a variety of molecular properties with high accuracy. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, have proven to be reliable for determining molecular structure, vibrational frequencies, and electronic properties. mersin.edu.trresearchgate.net
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds. In the case of the title compound, the primary focus of conformational analysis would be the orientation of the cyclopropyl (B3062369) group relative to the benzimidazole ring. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. Studies on similar benzimidazole structures show that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide optimized parameters that are in excellent agreement with experimental data where available. researchgate.netnih.gov The introduction of substituents like the bromo and cyclopropyl groups is expected to have a minimal effect on the core benzimidazole bond lengths and angles. nih.gov
Table 1: Predicted Geometrical Parameters for a Benzimidazole Core (Illustrative) Note: This table presents typical bond lengths and angles for a benzimidazole core based on DFT calculations of related compounds. Actual values for 1H-Benzimidazole, 6-bromo-2-cyclopropyl- would require specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N | ~1.30-1.38 Å |
| Bond Length | C-N | ~1.37-1.39 Å |
| Bond Length | C-C (aromatic) | ~1.36-1.41 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | N-C-N | ~113° |
| Bond Angle | C-N-C | ~105-107° |
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transport properties. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO distribution would also encompass the ring and the substituents. The electron-withdrawing bromine atom at the 6-position would likely lower the energy of both the HOMO and LUMO, while the cyclopropyl group at the 2-position may have a more complex electronic influence. DFT calculations are essential to quantify these effects. Studies on similar molecules show that the HOMO-LUMO gap for benzimidazole derivatives is typically in the range of 4-5 eV. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Substituted Benzimidazole Note: These values are representative for a generic substituted benzimidazole and are used for illustrative purposes. Specific calculations are needed for 1H-Benzimidazole, 6-bromo-2-cyclopropyl-.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as charge transfer and hyperconjugation. nih.govdntb.gov.ua It provides a detailed picture of the bonding within a molecule by analyzing the donation of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. researchgate.net
Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This spectrum, when compared with experimental data, helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands. mersin.edu.trasianpubs.org
For 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, DFT calculations would predict characteristic vibrational frequencies for its functional groups. These include the N-H stretching vibration (typically broad in the experimental spectrum due to hydrogen bonding), C-H stretching of the aromatic and cyclopropyl groups, C=N stretching of the imidazole (B134444) ring, and C-Br stretching. mersin.edu.trmdpi.com Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental results. asianpubs.org
Table 3: Predicted Vibrational Frequencies for Key Modes in a Benzimidazole Derivative Note: This table shows typical frequency ranges for vibrational modes found in benzimidazole derivatives.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Cyclopropyl C-H Stretch | 2950 - 3050 |
| C=N Stretch | 1580 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-Br Stretch | 500 - 650 |
Prediction of Optoelectronic Properties
DFT and its time-dependent extension (TD-DFT) can be used to predict the optoelectronic properties of molecules, including their UV-Visible absorption spectra and nonlinear optical (NLO) properties. researchgate.netresearchgate.net The electronic transitions observed in a UV-Vis spectrum correspond to the excitation of electrons from occupied orbitals to unoccupied orbitals, primarily the HOMO to LUMO transition. nih.gov The calculated HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition.
The NLO properties, such as the first-order hyperpolarizability (β), describe how a molecule's optical properties change in the presence of a strong electric field. Molecules with significant intramolecular charge transfer, a characteristic often found in push-pull systems, tend to exhibit large NLO responses. researchgate.net The presence of the electron-donating cyclopropyl group and the electron-withdrawing bromo group on the benzimidazole scaffold could potentially give rise to interesting NLO properties in the title compound. Computational studies on other benzimidazole derivatives have successfully predicted their NLO behavior, identifying them as potential candidates for NLO applications. researchgate.net
Molecular Dynamics (MD) Simulations for Investigating Dynamic Molecular Behavior
While quantum chemical methods like DFT are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, an MD simulation could be used to study its conformational flexibility in different solvents or its interaction with a biological target, such as a protein binding site. nih.gov Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. semanticscholar.org Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, providing insights that are complementary to the static picture from DFT. semanticscholar.orgnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Theoretical Models
Theoretical models for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) provide a framework for understanding how the specific arrangement of atoms in 1H-Benzimidazole, 6-bromo-2-cyclopropyl- influences its potential biological activity and physicochemical properties. These models are built upon computational analysis of its structural features.
Computational Methodologies for Analyzing Structural Perturbations and Their Theoretical Implications
The analysis of structural perturbations in benzimidazole derivatives like 1H-Benzimidazole, 6-bromo-2-cyclopropyl- employs a variety of sophisticated computational methodologies to predict their behavior and interactions at a molecular level.
Density Functional Theory (DFT): DFT is a fundamental method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For the title compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular geometry to its lowest energy state. researchgate.netnih.gov This process yields crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net Other parameters derived from DFT, such as molecular electrostatic potential (MEP) maps, help visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack, which is critical for understanding potential binding interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. tandfonline.com For benzimidazoles, 3D-QSAR models can be developed to predict the activity of new analogues based on the properties of known active compounds. nih.gov These models correlate physicochemical descriptors (e.g., steric, electronic, hydrophobic) with biological responses, providing insights into which structural modifications might enhance activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. nih.govnih.gov By simulating the movement of atoms, MD can confirm the stability of binding modes predicted by molecular docking and analyze the persistence of intermolecular interactions, such as hydrogen bonds. nih.gov
ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness of a compound. nih.govnih.gov These computational tools assess properties based on established rules like Lipinski's rule of five to predict oral bioavailability and potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes. nih.govnih.gov
These computational approaches provide a powerful toolkit for the theoretical investigation of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, allowing for predictions of its reactivity, potential biological activity, and drug-like properties based on its unique structural arrangement.
Theoretical Influence of Bromine and Cyclopropyl Substituents on Molecular Interactions
The Bromine Substituent: The bromine atom at the C6 position has several theoretical effects. As a halogen, it increases the lipophilicity of the molecule, which can influence its ability to cross biological membranes. Electronically, bromine is an electron-withdrawing group that can modulate the acidity of the benzimidazole N-H group. nih.gov Perhaps most importantly, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a receptor's binding pocket. Hirshfeld surface analysis of similar halogenated benzimidazole salts has revealed the contribution of Br⋯H van der Waals interactions to crystal structure stability, highlighting the potential for such contacts. nih.gov
The Cyclopropyl Substituent: The cyclopropyl group at the C2 position is a small, rigid, and lipophilic moiety. Its rigidity can be advantageous in drug design as it restricts the conformational freedom of the molecule, potentially leading to a more favorable entropy of binding. This rigidity helps to orient the molecule within a binding site. nih.gov The non-polar nature of the cyclopropyl ring makes it well-suited for engaging in hydrophobic or van der Waals interactions within non-polar pockets of a protein target. nih.gov Studies on 2-cyclopropyl benzimidazole derivatives have shown their ability to fit into specific hydrophobic pockets in enzyme active sites. nih.gov
| Substituent | Position | Predicted Influence on Molecular Properties & Interactions | Relevant Interaction Types |
|---|---|---|---|
| Bromine | C6 | Increases lipophilicity; acts as an electron-withdrawing group; potential for halogen bonding. nih.govnih.gov | Halogen bonds, Hydrophobic interactions, Van der Waals forces. |
| Cyclopropyl | C2 | Adds rigidity, reduces conformational flexibility; provides a lipophilic surface for non-polar interactions. nih.gov | Hydrophobic interactions, Van der Waals forces. |
Molecular Docking Studies for Theoretical Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. dovepress.comijpsr.com This method is instrumental in predicting the binding modes and theoretical affinities for compounds like 1H-Benzimidazole, 6-bromo-2-cyclopropyl-.
Prediction of Binding Modes and Theoretical Affinities with Molecular Targets
Molecular docking simulations can predict how 1H-Benzimidazole, 6-bromo-2-cyclopropyl- fits into the binding site of various potential biological targets. The benzimidazole scaffold is known to interact with a wide range of enzymes and receptors. nih.govnih.gov For instance, docking studies on similar benzimidazole derivatives have explored their interactions with targets such as urease, EGFR (Epidermal Growth Factor Receptor), and various microbial enzymes like dihydrofolate reductase (DHFR). nih.govnih.govukm.my
The simulation calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the theoretical binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction. ukm.my For example, docking studies of 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives against urease showed potent inhibitory activity, suggesting the cyclopropyl moiety is well-accommodated in the active site. nih.gov Similarly, a study on 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole docked with the fungal protein 3EQA reported a significant binding affinity. researchgate.net Based on these related studies, it is plausible that 1H-Benzimidazole, 6-bromo-2-cyclopropyl- could exhibit favorable binding affinities with similar targets.
| Compound Analogue | Molecular Target | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Keto-benzimidazoles with sulfonyl substituents | EGFRwt | -8.1 | ukm.my |
| Keto-benzimidazoles with sulfonyl substituents | EGFR T790M mutant | -8.4 | ukm.my |
| 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole | A. niger / 3EQA | -9.0 | researchgate.net |
| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivative (6a) | Jack bean urease | IC50 = 0.06 µM (High potency) | nih.gov |
Analysis of Intermolecular Forces: Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions
The stability of the predicted ligand-target complex is governed by a combination of intermolecular forces. youtube.com Analysis of the docked pose of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- would reveal these key interactions.
Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N atom of the imidazole ring). nih.govyoutube.com This duality allows it to form crucial hydrogen bonds with amino acid residues in a protein's active site, such as lysine, asparagine, or the peptide backbone, which is a common feature in the binding of benzimidazole derivatives. tandfonline.comnih.govukm.my A single hydrogen bond can contribute 1-4 kcal/mol to the binding energy. youtube.com
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are important for correctly orienting the ligand within the binding site.
Hydrophobic Interactions: These are among the most significant forces in drug-target binding and are driven by the entropic gain from releasing ordered water molecules from non-polar surfaces. youtube.com The cyclopropyl group and the bromo-substituted benzene (B151609) ring of the title compound provide significant non-polar surface area. These regions are predicted to form extensive hydrophobic contacts with non-polar amino acid residues such as leucine (B10760876) (Leu), valine (Val), alanine (B10760859) (Ala), and isoleucine (Ile) within the target's binding pocket. nih.govukm.my
| Interaction Type | Participating Moiety of the Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding (Donor) | Imidazole N-H | Asp, Glu, Thr, Ser, Main-chain C=O |
| Hydrogen Bonding (Acceptor) | Imidazole N | Lys, Arg, Asn, Gln, Main-chain N-H |
| π-π Stacking | Benzene ring of benzimidazole | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Cyclopropyl group, Bromo-substituted benzene ring | Ala, Val, Leu, Ile, Met, Pro, Phe |
| Halogen Bonding | Bromine atom | Main-chain C=O, Ser, Thr, Asp, Glu |
Derivatization and Targeted Chemical Transformations of 1h Benzimidazole, 6 Bromo 2 Cyclopropyl
Reactions at the Benzimidazole (B57391) Nitrogen Atom (N-Alkylation, N-Acylation)
The nitrogen atom of the imidazole (B134444) ring in 1H-benzimidazole derivatives is a common site for functionalization, primarily through N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide array of substituents that can modulate the molecule's physicochemical properties and biological activity.
N-Alkylation:
N-alkylation of the benzimidazole core is a frequently employed strategy to introduce alkyl or substituted alkyl groups at the N-1 position. nih.govdiva-portal.orgrsc.org This reaction typically proceeds by treating the benzimidazole with an alkylating agent in the presence of a base. diva-portal.org Common bases used include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted benzimidazoles. For instance, the use of NaH in THF has been shown to favor N-1 alkylation in certain indazole systems, a related heterocyclic scaffold. nih.gov
A variety of alkylating agents can be employed, including alkyl halides (e.g., bromides, iodides) and tosylates. nih.govakademisains.gov.my The reaction of 2,6-disubstituted 1H-benzimidazole derivatives with substituted halides, often facilitated by conventional heating or microwave irradiation, leads to the formation of N,2,6-trisubstituted 1H-benzimidazole derivatives in moderate to excellent yields. nih.govdiva-portal.orgrsc.org Microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.govdiva-portal.org
N-Acylation:
N-acylation introduces an acyl group to the benzimidazole nitrogen, forming an N-acylbenzimidazole derivative. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. Similar to N-alkylation, regioselectivity can be a key consideration. In some instances, N-acylation has been observed to proceed with a preference for the N-1 position, which can sometimes be attributed to the thermodynamic stability of the resulting product. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Benzimidazole Scaffolds
| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 2,6-disubstituted 1H-benzimidazole | Substituted halides, Base, Conventional Heating/Microwave | N,2,6-trisubstituted 1H-benzimidazole | 35-98 | nih.govdiva-portal.org |
| 6,6'-dibromoisoindigo | 7-(bromomethyl)pentadecane, K2CO3, DMF, 100°C | N-alkylated isoindigo | Not specified | akademisains.gov.my |
| 1H-indazole | Alkyl bromide, NaH, THF | N-1 alkylindazole | >99 (regioselectivity) | nih.gov |
| 2-pyridone | 3,4-dimethoxyphenethyl bromide, K2CO3, DMF, 80°C | O-alkylated product | 75-82 | nih.gov |
Reactivity and Transformations of the Bromo Substituent (e.g., Palladium-Catalyzed Cross-Couplings)
The bromo substituent at the C-6 position of the benzimidazole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. youtube.comnih.govnih.govresearchgate.net This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or boronic ester) with an organic halide (in this case, the 6-bromo-benzimidazole derivative) in the presence of a palladium catalyst and a base. youtube.comnih.govnih.gov This methodology allows for the introduction of various aryl and heteroaryl groups at the C-6 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the Suzuki-Miyaura coupling has been successfully employed to couple aryl chlorides with potassium cyclopropyl- and cyclobutyltrifluoroborates, demonstrating its utility in forming bonds with sp³-hybridized carbons as well. nih.gov
Sonogashira Coupling:
The Sonogashira coupling is another important palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. beilstein-journals.org Applying this reaction to 1H-Benzimidazole, 6-bromo-2-cyclopropyl- would allow for the introduction of various alkynyl substituents at the C-6 position, providing access to a diverse set of derivatives with extended π-systems.
Other Cross-Coupling Reactions:
Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions can also be envisioned for the functionalization of the bromo substituent. These include the Heck reaction (coupling with alkenes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organotin reagents). The choice of reaction depends on the desired substituent to be introduced.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| Aryl Chlorides | Potassium cyclopropyltrifluoroborate | Palladium catalyst | Aryl cyclopropanes | Moderate to Excellent | nih.gov |
| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-phenyl-6H-1,2-oxazines | 77-82 | beilstein-journals.org |
| 4-bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl2(PPh3)2, CuI, Et3N | 4-alkynyl-6H-1,2-oxazine | Good | beilstein-journals.org |
| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | Palladium catalyst | ortho-Substituted arylpyridines | Not specified | beilstein-journals.org |
Reactivity and Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group at the C-2 position of the benzimidazole ring is not merely a passive substituent. Its strained three-membered ring structure imparts unique electronic and steric properties, and it can participate in a variety of chemical transformations. hyphadiscovery.comwikipedia.org
Due to its high strain, the cyclopropyl ring can undergo ring-opening reactions under certain conditions. However, it is also known to be metabolically more stable than corresponding olefinic groups, which is an attractive feature in medicinal chemistry. hyphadiscovery.comnih.gov The C-H bonds of the cyclopropyl ring have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com
While direct functionalization of an unsubstituted cyclopropyl ring can be challenging, the presence of adjacent activating groups can facilitate reactions. In the context of drug design, the cyclopropyl group is often used to impart conformational rigidity and to explore specific binding pockets in biological targets. hyphadiscovery.com
Research has shown that cyclopropyl groups can undergo NADPH-dependent oxidation to form hydroxylated metabolites, indicating a potential for metabolic transformation. hyphadiscovery.com Furthermore, palladium-catalyzed C-H arylation of cyclopropanes has been reported, providing a method for direct functionalization. nih.gov
Table 3: Reactivity of the Cyclopropyl Group
| Reaction Type | Description | Reference |
| Oxidative Metabolism | Can undergo NADPH-dependent oxidation to form hydroxylated metabolites. | hyphadiscovery.com |
| C-H Arylation | Enantioselective palladium(0)-catalyzed C–H arylation of cyclopropanes has been demonstrated. | nih.gov |
| Stability | Generally more metabolically stable than corresponding olefins. | nih.gov |
Synthesis of Hybrid Benzimidazole Scaffolds and Coordination Complexes
The derivatization of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- at its various reactive sites provides a platform for the synthesis of more complex molecular architectures, including hybrid scaffolds and coordination complexes.
Hybrid Benzimidazole Scaffolds:
Hybrid molecules, which combine the benzimidazole core with other pharmacologically active moieties, are a key strategy in drug discovery to enhance activity and overcome resistance. nih.gov By utilizing the functional handles on the 1H-Benzimidazole, 6-bromo-2-cyclopropyl- core, it is possible to link it to other heterocyclic systems or functional groups. For example, the bromo substituent can be used in cross-coupling reactions to attach other aromatic or heteroaromatic rings, creating extended, conjugated systems. Similarly, the benzimidazole nitrogen can be alkylated with fragments containing other pharmacophores. The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives is a prime example of creating such hybrid structures. nih.govdiva-portal.orgrsc.org
Coordination Complexes:
The nitrogen atoms of the benzimidazole ring, particularly when derivatized, can act as ligands for metal ions, forming coordination complexes. mdpi.comrsc.orgmdpi.comnih.govnih.gov Benzimidazole derivatives are known to form stable complexes with a variety of transition metals, including copper(II), zinc(II), rhenium(I), ruthenium(II), and platinum(II). mdpi.comrsc.orgmdpi.comnih.govnih.gov The formation of these complexes can significantly alter the electronic and steric properties of the benzimidazole ligand and can lead to novel applications in areas such as catalysis, materials science, and medicinal chemistry. For instance, coordination compounds of benzimidazole derivatives have been investigated for their potential anticancer and antimicrobial activities. mdpi.commdpi.comnih.govnih.gov
The synthesis of these complexes typically involves reacting the benzimidazole derivative with a suitable metal salt in an appropriate solvent. The resulting coordination geometry and stoichiometry depend on the metal ion, the specific benzimidazole ligand, and the reaction conditions.
Mechanistic Studies in the Chemistry of 1h Benzimidazole, 6 Bromo 2 Cyclopropyl
Elucidation of Reaction Mechanisms in Synthetic Pathways
In the case of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, the logical starting materials would be 4-bromo-1,2-phenylenediamine and cyclopropanecarboxaldehyde . The reaction mechanism for this condensation typically proceeds through the following steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-bromo-1,2-phenylenediamine on the carbonyl carbon of cyclopropanecarboxaldehyde. This step forms a hemiaminal intermediate.
Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration to form a Schiff base (imine).
Intramolecular Cyclization: The remaining amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered ring, the dihydro-benzimidazole intermediate.
Oxidation: The final step involves the oxidation of the dihydro-benzimidazole intermediate to the aromatic benzimidazole (B57391). This oxidation can be achieved by various oxidizing agents or, in some cases, by air.
The general mechanism of benzimidazole formation is a well-established chemical transformation. researchgate.net The presence of the bromo substituent on the phenylenediamine ring is not expected to fundamentally alter this mechanistic pathway, although it may influence the reaction rate and the electronic properties of the final product.
A proposed reaction scheme is presented below:
Proposed Synthesis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-
| Reactant 1 | Reactant 2 | Product |
| 4-bromo-1,2-phenylenediamine | cyclopropanecarboxaldehyde | 1H-Benzimidazole, 6-bromo-2-cyclopropyl- |
Investigation of Catalytic Mechanisms in Benzimidazole Formation and Functionalization
The synthesis of benzimidazoles can often be facilitated and improved through the use of various catalysts. These catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. For the proposed synthesis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, several catalytic systems could be mechanistically investigated.
One common approach involves the use of Brønsted or Lewis acids to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. Another avenue of investigation is the use of transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the benzimidazole core, particularly at halogenated positions. nih.gov While the synthesis of the target compound itself may not directly involve palladium catalysis, subsequent modifications at the bromo position would likely rely on such methods.
The mechanism of these catalytic cycles is of significant interest. For example, in a Suzuki-Miyaura coupling to replace the bromo group, the mechanism would involve:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of the benzimidazole.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst.
Further research into nanoparticle catalysis, such as the use of gold nanoparticles, has also shown promise in promoting the selective synthesis of 2-substituted benzimidazoles. nih.gov The mechanism in these cases is thought to involve the activation of the reactants on the nanoparticle surface.
Theoretical Insights into Chemical Reactivity and Regioselectivity
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the chemical reactivity and regioselectivity of 1H-Benzimidazole, 6-bromo-2-cyclopropyl-. The electronic properties of the molecule are influenced by the interplay of the electron-withdrawing bromo group and the unique electronic nature of the cyclopropyl (B3062369) group.
The cyclopropyl group, due to its strained ring system, possesses a degree of π-character and can act as an electron-donating group through conjugation with the benzimidazole ring. Conversely, the bromo substituent is a deactivating, ortho-, para-directing group. These opposing electronic effects will dictate the sites of electrophilic and nucleophilic attack.
Theoretical studies on related benzimidazole systems can shed light on the expected reactivity. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the most likely sites for electrophilic and nucleophilic reactions, respectively. Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions and reaction sites.
The regioselectivity of functionalization reactions, such as further electrophilic substitution on the benzene (B151609) ring, would be a key area for theoretical investigation. The positions ortho and meta to the bromo group (positions 5 and 7) would be of particular interest, with theoretical models helping to predict the most favorable site of substitution.
Future Research Trajectories and Methodological Innovations in 1h Benzimidazole, 6 Bromo 2 Cyclopropyl Studies
Development of Novel and Efficient Synthetic Routes for Complex Functionalized Benzimidazoles
The synthesis of benzimidazoles, including complex derivatives like 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, has traditionally involved the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.orgscirp.org While effective, these methods can sometimes require harsh conditions. scirp.org Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic protocols.
Key areas for innovation include:
Catalyst Development : Research into novel catalysts is a major thrust. Zinc triflate and Erbium(III) triflate have already been shown to be effective catalysts for one-pot syntheses of 2-substituted benzimidazoles under mild conditions. scirp.orgnih.gov Future work will likely explore other Lewis acids, organocatalysts, and metal-based catalysts like copper and nickel to improve yields, reduce reaction times, and enhance substrate scope. organic-chemistry.org
Sustainable Methods : Green chemistry principles are becoming central to synthetic design. This includes the use of environmentally benign solvents like water or ethanol, solvent-free reactions, and energy-efficient techniques. nih.govorganic-chemistry.org Photocatalytic methods, using catalysts like Rose Bengal, and microwave-assisted synthesis are promising avenues that can significantly reduce reaction times and improve yields. nih.govacs.orgnih.gov
One-Pot and Multi-Component Reactions : To streamline the synthesis of complex benzimidazoles, one-pot procedures and multi-component reactions are highly desirable. A notable example is the 'one-pot' nitro reductive cyclization using sodium hydrosulfite, which efficiently produces 6-substituted benzimidazoles. nih.gov Another approach involves a three-component reaction of 2-haloanilines, aldehydes, and an ammonia (B1221849) source, catalyzed by nickel. organic-chemistry.org
| Synthetic Method | Key Features | Catalyst/Reagent Example | Potential Advantages |
| Catalytic Condensation | One-pot reaction of o-phenylenediamines and aldehydes. scirp.org | Zinc Triflate (Zn(OTf)₂) scirp.org | High efficiency, mild conditions. scirp.org |
| Photocatalysis | Uses light to drive the condensation reaction. acs.org | Rose Bengal acs.org | Good to excellent yields, effective for less reactive aldehydes. acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. nih.gov | Erbium(III) Triflate (Er(OTf)₃) nih.gov | Drastically reduced reaction times (5-10 mins), excellent yields (86-99%). nih.gov |
| Nitro Reductive Cyclization | One-pot reduction of a nitro group followed by cyclization. nih.gov | Sodium Hydrosulfite (Na₂S₂O₄) nih.gov | Rapid and effective for creating C-6 substituted benzimidazoles. nih.gov |
Advanced Applications of Computational Chemistry for Predictive Molecular Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of benzimidazole (B57391) derivatives. jocpr.comresearchgate.netnih.gov These methods allow researchers to model molecular structures, predict reactivity, and design new molecules with desired characteristics before undertaking laborious and expensive laboratory synthesis. nih.gov
Future applications in the study of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- and its analogs will focus on:
Structure-Property Relationships : DFT calculations can be used to determine key electronic and structural parameters, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and charge distributions. researchgate.netresearchgate.net This information provides insight into the molecule's chemical reactivity, stability, and potential for intermolecular interactions, which is crucial for designing molecules for specific applications like DNA gyrase B inhibition. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) : By combining DFT-calculated descriptors with experimental data, QSAR models can be developed to predict the biological activity of new compounds. jocpr.com This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Reaction Mechanism Elucidation : Computational modeling can be used to study the transition states and energy profiles of synthetic reactions. This understanding helps in optimizing reaction conditions and in the rational design of new, more efficient synthetic routes.
In Silico Screening : Advanced computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule like 1H-Benzimidazole, 6-bromo-2-cyclopropyl- might interact with a biological target, such as an enzyme or receptor. nih.govacs.org This is a cornerstone of modern computer-aided drug design. nih.gov
| Computational Technique | Application in Benzimidazole Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculating molecular geometry and electronic properties. researchgate.netnih.govresearchgate.net | HOMO-LUMO gap, dipole moment, atomic charges, molecular electrostatic potential (MEP). researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Predicting photophysical properties. nih.gov | UV-Vis absorption and emission spectra, intramolecular charge transfer. nih.gov |
| Molecular Docking | Simulating the interaction between a ligand and a biological target. nih.govacs.org | Binding affinity, interaction modes (e.g., hydrogen bonds). nih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity. jocpr.com | Predictive models for bioactivity (e.g., antibacterial, antifungal). jocpr.comacs.org |
Exploration of Unique Reactivity Patterns and Chemical Properties Related to Specific Substituents
The bromine and cyclopropyl (B3062369) substituents on the 1H-Benzimidazole, 6-bromo-2-cyclopropyl- scaffold are not merely passive additions; they actively influence the molecule's chemical character and reactivity.
The 6-Bromo Substituent : The bromine atom at the C-6 position serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or amino groups at this position, enabling the creation of diverse molecular libraries. nih.gov Furthermore, the electron-withdrawing nature of bromine influences the electron density of the benzimidazole ring system, which can affect its reactivity in other transformations and its interaction with biological targets. nih.gov
The 2-Cyclopropyl Substituent : The cyclopropyl group is a unique substituent with electronic properties that resemble those of a double bond. fiveable.mestackexchange.com Its strained, three-membered ring has significant π-character, allowing it to participate in conjugation with adjacent aromatic systems. fiveable.mestackexchange.comacs.org This can stabilize adjacent carbocations through hyperconjugation and influence the electronic properties of the entire molecule. wikipedia.org The study of how this group modulates the properties of the benzimidazole core is a rich area for research, particularly in how it affects excited-state aromaticity and photoreactivity. researchgate.net The debate continues on the extent to which a cyclopropane (B1198618) ring can transmit conjugation, with evidence suggesting it may be more significant in transition states or excited states. stackexchange.com
Future research will systematically explore these features, for instance, by comparing the reactivity of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- with analogs lacking one or both of these substituents in various chemical reactions.
Integration of Artificial Intelligence and Machine Learning in Chemical Research for Benzimidazole Systems
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how research on benzimidazole systems is conducted. jsr.orgnih.govaccscience.com Machine learning (ML) models, a subset of AI, are particularly adept at identifying complex patterns in large datasets, making them powerful tools for drug discovery and materials science. nih.govaccscience.com
Future directions in this domain include:
Predictive Bioactivity Modeling : ML algorithms, such as random forest and support vector machines, can be trained on large datasets of compounds with known biological activities to create models that predict the activity of new molecules. mdpi.comacs.org These models use molecular descriptors (features) to learn the relationship between a compound's structure and its biological function, accelerating the identification of potent drug candidates. github.complos.org
De Novo Drug Design : Generative AI models can design entirely new molecular structures from scratch that are optimized for specific properties, such as high binding affinity to a target protein and favorable pharmacokinetic profiles. nih.govaccscience.com This moves beyond screening existing libraries to creating novel chemical entities tailored to a specific task.
Synthesis Prediction : AI is being developed to predict viable synthetic routes for complex molecules. benchsci.com By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, conditions, and reaction pathways, saving chemists significant time and resources in the lab.
Data Mining and Analysis : ML can be used to mine vast chemical databases like ChEMBL and PubChem to identify compounds with similar structural features or predicted activities to a query molecule like 1H-Benzimidazole, 6-bromo-2-cyclopropyl-, uncovering new research opportunities. mdpi.comacs.org
| AI/ML Application | Objective | Methodology/Model Example | Potential Impact |
| Bioactivity Prediction | Predict the biological activity of new compounds. plos.org | Quantitative Structure-Activity Relationship (QSAR) models, Random Forest, Neural Networks. mdpi.complos.org | Faster, cheaper screening of potential drug candidates. mdpi.com |
| Generative Design | Create novel molecules with desired properties. nih.gov | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.govplos.org | Discovery of novel chemical scaffolds beyond existing libraries. |
| Synthesis Planning | Predict optimal synthetic routes for target molecules. benchsci.com | Retrosynthesis prediction algorithms based on deep learning. | Automation of chemical synthesis planning, reducing development time. |
| Data Mining | Identify structurally similar compounds and new research leads. acs.org | Tanimoto similarity analysis, clustering algorithms. acs.org | Repurposing existing compounds and exploring new areas of chemical space. |
Q & A
Q. What are the common synthetic routes for 6-bromo-2-cyclopropyl-1H-benzimidazole, and how are they optimized for yield and purity?
The synthesis typically involves condensation of o-phenylenediamine derivatives with cyclopropane carboxylic acid precursors under acidic conditions. For example, describes a one-pot, two-step synthesis using B3LYP/6-31G* DFT calculations to verify structural optimization. Green chemistry approaches, such as microwave-assisted synthesis ( ), can enhance reaction efficiency. Yield optimization often requires precise stoichiometric ratios, temperature control (e.g., reflux in DMF or THF), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data inconsistencies might arise?
Key techniques include:
- H/C NMR : For verifying substitution patterns and cyclopropane ring integration ().
- HRMS : To confirm molecular weight and bromine isotope patterns.
- IR : To identify NH stretching (~3400 cm) and C-Br vibrations (~600 cm).
Discrepancies may arise from solvent effects (e.g., DMSO-d shifting NH peaks) or tautomerism in the benzimidazole core, requiring cross-validation with X-ray crystallography () or computational data () .
Q. How can theoretical calculations (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G* basis sets ( ) calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These predict reactivity toward electrophiles (e.g., bromine at C6) and guide functionalization strategies. For instance, cyclopropane ring strain may enhance electrophilic substitution at C2 .
Advanced Research Questions
Q. How can structural modifications at C6 (bromine) and C2 (cyclopropyl) alter pharmacological activity?
Structure-activity relationship (SAR) studies ( ) reveal that:
- C6-Bromine : Enhances lipophilicity and halogen bonding with target proteins (e.g., antimicrobial targets in ).
- C2-Cyclopropyl : Reduces metabolic degradation via steric hindrance.
Advanced SAR requires combinatorial libraries (e.g., substituent variations via NaBH reduction or HBr/AcOH bromination, as in ) and biological assays (e.g., MIC for antimicrobial activity) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may stem from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:
Q. How can crystallography tools (e.g., SHELX, Mercury) resolve ambiguities in molecular packing or polymorphism?
- SHELXL (): Refines X-ray data to confirm bond lengths/angles (e.g., cyclopropane C-C bonds ~1.51 Å).
- Mercury (): Visualizes intermolecular interactions (e.g., π-stacking of benzimidazole cores) and void spaces affecting solubility.
Polymorph screening via solvent-drop grinding or temperature gradients can identify stable crystalline forms .
Q. What green chemistry metrics assess the sustainability of synthesis routes for derivatives?
Metrics include:
Q. How do solvent polarity and pH influence the tautomeric equilibrium of the benzimidazole core?
In polar aprotic solvents (e.g., DMF), the 1H-tautomer dominates due to hydrogen bonding with NH. Acidic conditions (pH < 3) protonate N3, shifting equilibrium toward the 3H-form. UV/Vis spectroscopy ( ) and N NMR validate tautomeric populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
